1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one
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Overview
Description
1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one is a complex organic compound that features a piperazin-2-one core substituted with pyridin-2-yl and 6-(trifluoromethyl)nicotinoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazin-2-one derivative reacts with a pyridin-2-yl halide in the presence of a base. The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl or nicotinoyl groups, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-2-yl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-yl oxides, while reduction may produce piperazin-2-ol derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1-(Pyridin-2-yl)piperazin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(6-(Trifluoromethyl)nicotinoyl)piperazin-2-one: Similar structure but without the pyridin-2-yl group, affecting its reactivity and applications.
Uniqueness: 1-(Pyridin-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one is unique due to the presence of both pyridin-2-yl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-pyridin-2-yl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)12-5-4-11(9-21-12)15(25)22-7-8-23(14(24)10-22)13-3-1-2-6-20-13/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZKGMIKFXNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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